1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one
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Overview
Description
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H10O3. It is also known by its synonym, 2-acetyl-1,8-dihydroxynaphthalene . This compound is characterized by its naphthalene backbone, which is substituted with hydroxyl groups at positions 1 and 8, a methyl group at position 6, and an ethanone group at position 2. It is a derivative of naphthalene and has a molecular weight of 202.206 g/mol .
Preparation Methods
The synthesis of 1-(1,8-dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one typically involves the acetylation of 1,8-naphthalenediol. One common method involves the reaction of 1,8-naphthalenediol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial production methods may involve similar acetylation reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1,8-naphthoquinone derivatives .
Scientific Research Applications
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(1,8-dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(1,8-Dihydroxy-6-methylnaphthalen-2-yl)ethan-1-one can be compared with other naphthalene derivatives, such as:
1,8-Naphthalenediol: Lacks the ethanone group and has different reactivity and applications.
2-Acetyl-1-naphthol: Similar structure but lacks the hydroxyl group at position 8, leading to different chemical properties.
1,4-Dihydroxynaphthalene: Different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
91902-87-3 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(1,8-dihydroxy-6-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-7-5-9-3-4-10(8(2)14)13(16)12(9)11(15)6-7/h3-6,15-16H,1-2H3 |
InChI Key |
JTURDGSXQNLYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C(C=C2)C(=O)C)O |
Origin of Product |
United States |
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